molecular formula C10H10N4O2 B11796257 1-(1-(Pyridin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid

1-(1-(Pyridin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11796257
M. Wt: 218.21 g/mol
InChI Key: XXEYUASWZXLNIP-UHFFFAOYSA-N
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Description

1-(1-(Pyridin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that combines a pyridine ring with a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Pyridin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the formation of the triazole ring through a cycloaddition reaction. One common method is the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of an azide with an alkyne. The pyridine ring can be introduced through various synthetic routes, such as the reaction of 2-bromopyridine with an appropriate alkyne .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Pyridin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, such as amines or halides, under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the triazole or pyridine rings .

Scientific Research Applications

1-(1-(Pyridin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-(Pyridin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-(Pyridin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the combination of the triazole and pyridine rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

1-(1-pyridin-2-ylethyl)triazole-4-carboxylic acid

InChI

InChI=1S/C10H10N4O2/c1-7(8-4-2-3-5-11-8)14-6-9(10(15)16)12-13-14/h2-7H,1H3,(H,15,16)

InChI Key

XXEYUASWZXLNIP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=N1)N2C=C(N=N2)C(=O)O

Origin of Product

United States

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